molecular formula C17H25FN2O3S2 B2925150 4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane CAS No. 1421464-46-1

4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane

Cat. No.: B2925150
CAS No.: 1421464-46-1
M. Wt: 388.52
InChI Key: AEBBGRYAFPAJTL-UHFFFAOYSA-N
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Description

4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane is a complex organic compound featuring a thiazepane ring, a sulfonyl group, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane typically involves multiple steps:

    Formation of the Thiazepane Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thioamide and a haloketone, under basic conditions.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine group can be introduced via nucleophilic substitution, where a pyrrolidine derivative reacts with an appropriate electrophilic intermediate.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.

    Fluorination and Methoxylation: The aromatic ring is functionalized with fluorine and methoxy groups through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.

Medicine

Medicinally, 4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane could be investigated for its potential therapeutic effects. Its sulfonyl and thiazepane moieties are often found in bioactive compounds, suggesting possible applications in drug development.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.

    Receptor Interaction: It might interact with cell surface or intracellular receptors, modulating signal transduction pathways.

    DNA/RNA Binding: The compound could intercalate into DNA or RNA, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-diazepane: Similar structure but with a diazepane ring.

    4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-oxazepane: Contains an oxazepane ring instead of a thiazepane ring.

Uniqueness

The presence of the thiazepane ring in 4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane distinguishes it from similar compounds. This ring structure can impart unique chemical and biological properties, potentially leading to different reactivity and interactions compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)sulfonyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O3S2/c1-23-17-6-5-15(11-16(17)18)25(21,22)20-9-4-10-24-13-14(20)12-19-7-2-3-8-19/h5-6,11,14H,2-4,7-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBBGRYAFPAJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCSCC2CN3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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